molecular formula C11H10FNO2 B1293035 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid CAS No. 854531-33-2

5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid

Cat. No.: B1293035
CAS No.: 854531-33-2
M. Wt: 207.2 g/mol
InChI Key: FCTGUFFMXLWGPP-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory pathways . This compound may also interact with proteins involved in cell signaling, thereby modulating cellular responses to external stimuli.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation and apoptosis . This compound may also impact cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as receptors and enzymes, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which this compound exerts its optimal biological effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound may be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further influence cellular function . The effects of this compound on metabolic flux and metabolite levels are significant, as they can impact overall cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of this compound within cells can influence its activity and function, as it may be concentrated in specific cellular compartments where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biological effects.

Scientific Research Applications

Chemical Properties and Mechanism of Action

5-Fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid possesses a molecular formula of C11H10FNO2C_{11}H_{10}FNO_2 and a CAS number of 854531-33-2. The compound is characterized by its ability to interact with multiple biological targets, influencing various biochemical pathways. Its mechanism of action involves binding to receptors and modulating cellular processes such as inflammation, cell proliferation, and apoptosis .

Biochemical Pathways

Indole derivatives like this compound are metabolites derived from tryptophan metabolism by intestinal microorganisms. They play critical roles in maintaining intestinal homeostasis and influencing liver metabolism and immune responses.

Chemistry

In the field of synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, including oxidation, reduction, and electrophilic substitution reactions.

Biology

Research indicates that this compound exhibits antiviral , anticancer , and antimicrobial activities. Studies have shown its potential to inhibit certain enzymes involved in inflammatory pathways, making it a candidate for further exploration in therapeutic contexts.

Medicine

The compound is under investigation for its role in drug development. Its properties may enhance the efficacy and stability of therapeutic agents, particularly in treating cancer and infectious diseases. Preliminary studies suggest that it can influence gene expression related to tumor suppression and immune modulation .

Industry

In industrial applications, this compound is utilized in the production of pharmaceuticals, agrochemicals, and dyes. Its unique chemical structure allows for the development of specialized products with enhanced performance characteristics .

Case Studies

Case Study 1: Anticancer Activity
A study investigated the effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation in breast cancer cells through apoptosis induction mechanisms. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Case Study 2: Antiviral Properties
In another study focusing on viral infections, researchers explored the compound's ability to inhibit viral replication in vitro. The results demonstrated that this compound significantly reduced viral loads in infected cell cultures compared to control groups .

Comparison with Similar Compounds

5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:

These comparisons highlight the unique properties of this compound, particularly its enhanced biological activity and stability due to the presence of both fluorine and methyl groups.

Biological Activity

5-Fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and pharmacological implications, supported by relevant case studies and research findings.

This compound plays a crucial role in various biochemical reactions. It interacts with multiple enzymes and proteins, influencing their activity. Notably, indole derivatives like this compound have been shown to inhibit enzymes involved in inflammatory pathways, which is critical for therapeutic applications in inflammatory diseases.

Table 1: Summary of Biochemical Properties

PropertyDescription
Enzyme InteractionInhibits enzymes involved in inflammation
Cellular MetabolismAlters cellular metabolism and signaling pathways
Gene ExpressionAffects the expression of genes related to cell proliferation and apoptosis

Cellular Effects

The compound significantly influences various cell types and processes. It can alter cell signaling pathways, gene expression, and cellular metabolism. Research indicates that indole derivatives can modulate the expression of genes involved in critical cellular functions such as proliferation and apoptosis.

The molecular mechanism of action for this compound involves binding to specific biomolecules, including receptors and enzymes. This binding leads to either inhibition or activation of these targets. For example, indole derivatives have been shown to inhibit certain kinases that are pivotal in cell signaling pathways.

Mechanisms Identified:

  • Receptor Binding: High affinity for multiple receptors.
  • Enzyme Inhibition: Specifically targets kinases involved in signaling.
  • Biochemical Pathways: Influences metabolic pathways related to tryptophan metabolism.

Pharmacological Effects

The pharmacological profile of this compound includes a range of biological effects:

  • Antiviral Activity: Demonstrated potential against viral infections.
  • Anti-inflammatory Effects: Significant inhibition of inflammatory responses.
  • Anticancer Properties: Exhibits cytotoxicity against various cancer cell lines.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Inflammatory Response Modulation:
    • A study showed that this compound effectively reduced inflammatory markers in animal models. The compound was administered at varying doses, revealing dose-dependent effects on inflammation.
  • Antimicrobial Activity:
    • Research indicated that derivatives similar to this compound exhibited antimicrobial properties against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) assays highlighted its effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .
  • Cancer Cell Line Studies:
    • In vitro studies using cancer cell lines demonstrated that the compound could induce apoptosis and inhibit proliferation, suggesting its potential as an anticancer agent .

Table 2: Summary of Case Studies

Study FocusFindings
Inflammatory ResponseReduced markers in animal models at varying doses
Antimicrobial ActivityEffective against Staphylococcus aureus and E. coli
Cancer Cell LinesInduced apoptosis and inhibited proliferation

Properties

IUPAC Name

5-fluoro-1,3-dimethylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-6-8-5-7(12)3-4-9(8)13(2)10(6)11(14)15/h3-5H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTGUFFMXLWGPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)F)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649236
Record name 5-Fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854531-33-2
Record name 5-Fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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